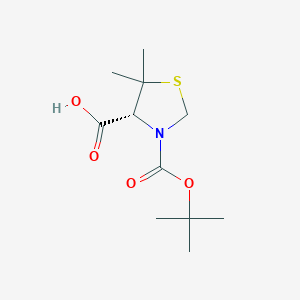
N-Fmoc-4-methoxy-DL-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-4-methoxy-DL-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the tryptophan molecule. The Fmoc group is commonly used in peptide synthesis to protect the amino group during chemical reactions. The 4-methoxy group on the indole ring of tryptophan adds further specificity to the compound, making it useful in various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-4-methoxy-DL-tryptophan typically involves the following steps:
Protection of the Amino Group: The amino group of 4-methoxy-DL-tryptophan is protected using the Fmoc group.
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated synthesis equipment and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-4-methoxy-DL-tryptophan undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution Reactions: The methoxy group on the indole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, although these are less common in synthetic applications.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for removing the Fmoc group.
Substitution: Nucleophiles such as amines or thiols can react with the methoxy group under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the indole ring.
Major Products
Deprotected Tryptophan: Removal of the Fmoc group yields 4-methoxy-DL-tryptophan.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted tryptophan derivatives.
Scientific Research Applications
N-Fmoc-4-methoxy-DL-tryptophan has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Fmoc group protects the amino group during chain elongation.
Biological Studies: The compound is used in studies involving tryptophan metabolism and its role in biological systems.
Medicinal Chemistry: It serves as a precursor for the synthesis of tryptophan derivatives with potential therapeutic applications.
Industrial Applications: The compound is used in the production of specialized peptides and proteins for research and pharmaceutical industries.
Mechanism of Action
The primary mechanism of action of N-Fmoc-4-methoxy-DL-tryptophan involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-4-methoxy-L-tryptophan: Similar to the DL form but with a specific stereochemistry.
N-Fmoc-6-methoxy-L-tryptophan: Another methoxy-substituted tryptophan derivative with the methoxy group at the 6-position.
N-Fmoc-4-bromo-L-tryptophan: A brominated derivative of tryptophan used in similar applications.
Uniqueness
N-Fmoc-4-methoxy-DL-tryptophan is unique due to the presence of both the Fmoc protecting group and the 4-methoxy substitution on the indole ring. This combination provides specific reactivity and protection, making it particularly useful in peptide synthesis and other chemical applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-33-24-12-6-11-22-25(24)16(14-28-22)13-23(26(30)31)29-27(32)34-15-21-19-9-4-2-7-17(19)18-8-3-5-10-20(18)21/h2-12,14,21,23,28H,13,15H2,1H3,(H,29,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSDXBIBJWXMPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexylcyclohexanamine;(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B7827196.png)
![(2S)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7827205.png)
![(2R)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B7827208.png)
![(2S)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B7827213.png)

![(2S)-6-(dimethylazaniumyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B7827224.png)
![(2R)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B7827229.png)


![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester](/img/structure/B7827269.png)

![1-[(2Z)-3-carboxy-2,3-dichloroprop-2-enamido]cyclohexane-1-carboxylic acid](/img/structure/B7827282.png)
![(2Z)-2,3-dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid](/img/structure/B7827283.png)
